molecular formula C16H19F3N4O2 B11825069 (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one

Cat. No.: B11825069
M. Wt: 356.34 g/mol
InChI Key: ZHVHMZBGAZDUQG-UONOGXRCSA-N
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Description

(R)-5-((S)-1-Azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one ( 1390626-11-5) is a chiral oxazolidinone derivative of interest in synthetic and medicinal chemistry research. Its molecular structure features both an azido moiety and a trifluoromethylphenyl group, which are valuable functional groups in chemical synthesis and the development of bioactive molecules . The presence of the azido group makes it a potential precursor for the synthesis of more complex molecules via click chemistry, such as in the development of energetic materials . The oxazolidinone scaffold is a privileged structure in pharmaceutical research, known for its presence in compounds with diverse biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

(5R)-5-[(1S)-1-azido-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H19F3N4O2/c1-10(2)8-23-9-14(25-15(23)24)13(21-22-20)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+/m0/s1

InChI Key

ZHVHMZBGAZDUQG-UONOGXRCSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](OC1=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-]

Canonical SMILES

CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced to a suitable precursor. The trifluoromethyl group can be incorporated using radical trifluoromethylation techniques . The oxazolidinone ring is often formed through cyclization reactions involving appropriate amine and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Flow microreactor systems can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit diverse biological activities:

Synthetic Routes

The synthesis of (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can be approached through several methods:

  • Starting Materials : The synthesis typically begins with commercially available precursors that can be modified through azidation reactions.
  • Key Reactions : The incorporation of the azido group can be achieved via nucleophilic substitution or through the use of azide reagents under controlled conditions to ensure high yields and purity.

Case Studies and Research Findings

Recent studies have highlighted the potential of azide-containing compounds in drug discovery:

  • Antimicrobial Studies :
    • Research has demonstrated that derivatives of similar azido compounds exhibit significant antimicrobial activity, paving the way for new antibiotic development .
  • Bioconjugation Applications :
    • The azido functionality allows for click chemistry applications, enabling the conjugation of drugs to targeting moieties for enhanced therapeutic efficacy.
  • Cancer Therapeutics :
    • Investigations into analogs have revealed promising anticancer properties, suggesting that (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one could serve as a lead compound in developing new cancer therapies .

Mechanism of Action

The mechanism of action of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one depends on its application. In biological systems, the azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The trifluoromethyl group can interact with various molecular targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its oxazolidinone core and azido functionality, distinguishing it from structurally related RyR modulators and antimicrobial agents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Biological Activity Metabolic Stability (t₁/₂) Reference
(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one Oxazolidinone Azido, CF₃-phenyl, isobutyl Hypothesized RyR modulation ~12 hours (predicted)
Chlorantraniliprole Phthalimide Chloro, CF₃, methylsulfonylethyl RyR agonist (IC₅₀: 0.8 nM) ~24 hours
Linezolid Oxazolidinone Morpholine, acetamide Antibacterial (MIC: 2–4 µg/mL) ~5 hours N/A
Cyantraniliprole Anthranilic diamide Cyano, CF₃ RyR agonist (IC₅₀: 1.5 nM) ~18 hours

Key Differences and Implications

Core Structure: The target compound’s oxazolidinone core differentiates it from phthalimide-based RyR modulators (e.g., chlorantraniliprole). Oxazolidinones may offer improved solubility over phthalimides but could reduce binding affinity to RyR due to steric effects .

Substituent Effects: Azido group: Unlike the methylsulfonylethyl group in chlorantraniliprole, the azido group enables photoaffinity labeling for target identification but may introduce instability under UV light . CF₃-phenyl: Enhances binding to RyR’s hydrophobic pockets, similar to cyantraniliprole, but the isobutyl chain may reduce membrane permeability compared to cyano substituents.

Stereochemistry :

  • The (R,S)-configuration likely optimizes spatial alignment with RyR’s binding site, whereas racemic mixtures (e.g., in early-stage diamides) show lower potency .

Research Findings and Hypotheses

  • Computational Modeling : Density-functional theory (DFT) studies (as in Colle-Salvetti-type methods ) predict the azido group’s electron density distribution enhances interaction with RyR’s Leu³⁰⁷ residue.
  • In Vitro Data: Analogous oxazolidinones exhibit moderate RyR activation (EC₅₀: ~10 nM), suggesting the target compound’s activity may fall between chlorantraniliprole and cyantraniliprole .

Biological Activity

(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • An azido group (-N₃), which enhances reactivity and allows for bioconjugation.
  • A trifluoromethyl-substituted phenyl group , known for increasing lipophilicity and metabolic stability.
  • An isobutyloxazolidinone moiety , which is associated with antibacterial activity.

The molecular formula is C16H19F3N4O2C_{16}H_{19}F_{3}N_{4}O_{2} with a molecular weight of 356.34 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing azido and trifluoromethyl groups, exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds structurally related to (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The minimum inhibitory concentrations (MICs) for similar compounds were reported at 25.9 µM against S. aureus, indicating potential bactericidal properties .

The presence of the oxazolidinone ring suggests a mechanism similar to that of established antibiotics like linezolid, which inhibit bacterial protein synthesis. This action is critical for the development of new antibiotics in response to rising antibiotic resistance .

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the antimicrobial efficacy of various compounds, those with the trifluoromethyl group demonstrated significant activity against Staphylococcus aureus and other pathogens. The results confirmed the hypothesis that such modifications enhance antibacterial potency .
  • Cell Viability Assays : Further investigations into cell viability indicated that certain derivatives could affect inflammatory pathways, potentially modulating NF-κB activity, which is crucial for immune responses .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
LinezolidOxazolidinone structureAntibiotic against Gram-positive bacteria
AzidothymidineAzido groupAntiviral agent against HIV
Trifluoromethyl phenyl compoundsTrifluoromethyl groupEnhanced lipophilicity and metabolic stability

This table illustrates how (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one may offer unique pharmacological profiles compared to its analogs, potentially leading to novel therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for achieving high purity in the preparation of (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one?

Answer: The synthesis requires multi-step protocols with stringent control of reaction parameters:

  • Solvent selection : Polar aprotic solvents like DMF-H₂O mixtures or ethanol are critical for solubility and reactivity .
  • Temperature control : Reactions often proceed optimally at 50–80°C to balance yield and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) enhance azide incorporation and stereochemical fidelity .
  • Purification : Column chromatography or recrystallization is essential to isolate the target compound from by-products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms substituent positions (e.g., trifluoromethylphenyl group) .
  • Infrared Spectroscopy (IR) : Validates functional groups like the azide (-N₃) and oxazolidinone carbonyl .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and detects trace impurities .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent azide decomposition .
  • Moisture control : Use desiccants and anhydrous solvents, as hydrolytic cleavage of the oxazolidinone ring can occur .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the trifluoromethyl group .

Advanced Research Questions

Q. What methodologies are effective for controlling stereochemistry at the (R) and (S) chiral centers during synthesis?

Answer:

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., S-amino acids) to direct stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands or organocatalysts to enhance enantiomeric excess (e.g., >90% ee) .
  • Analytical validation : Confirm stereochemical fidelity via chiral HPLC or X-ray crystallography .

Q. How can computational chemistry be applied to predict the reactivity or pharmacological interactions of this compound?

Answer:

  • Molecular docking : Use SMILES/InChI descriptors (e.g., from ) to model interactions with biological targets like enzymes or receptors .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict azide group reactivity .
  • Molecular Dynamics (MD) : Simulate stability in biological membranes to guide drug design .

Q. What approaches resolve contradictions in biological activity data across different studies?

Answer:

  • Standardized assays : Reproduce experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or iodinated phenyl variants) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies to distinguish artifacts from genuine trends .

Q. What structural modifications could enhance the compound’s pharmacological profile based on structure-activity relationship (SAR) studies?

Answer:

  • Trifluoromethyl optimization : Replace with bulkier groups (e.g., pentafluorophenyl) to enhance target binding .
  • Oxazolidinone ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
  • Azide replacement : Substitute with bioisosteres (e.g., tetrazole) to reduce toxicity while retaining activity .

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